

Synthesis of GPR120 agonists using bromophenoxy propanoic acid intermediates

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Compound of Interest

Compound Name:	3-(4-(4-bromophenoxy)phenyl)propanoic acid
CAS No.:	881402-44-4
Cat. No.:	B11827452

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Application Note: Modular Synthesis of GPR120 (FFAR4) Agonists via Bromophenoxy Propanoic Acid Intermediates

Abstract & Scope

This technical guide details the synthesis and validation of GPR120 (FFAR4) agonists utilizing 3-(4-bromophenoxy)propanoic acid as a divergent intermediate. GPR120 is a G protein-coupled receptor activated by long-chain free fatty acids (LCFAs), playing a critical role in GLP-1 secretion, insulin sensitization, and anti-inflammatory pathways.^{[1][2]} While TUG-891 remains the benchmark agonist, the "phenoxy-propanoic" scaffold offers a distinct chemotype with improved physicochemical properties (lower lipophilicity) compared to pure alkyl-phenyl chains.

This protocol employs a "Privileged Scaffold" approach:

- Core Synthesis: Efficient alkylation to generate the brominated core.

- Diversity Step: Suzuki-Miyaura cross-coupling to install lipophilic tails.
- Activation: Ester hydrolysis to reveal the pharmacophoric carboxylic acid.
- Validation: Functional calcium mobilization assays.

Scientific Background & Rationale

The GPR120 Pharmacophore

Agonism of GPR120 requires three structural elements mimicking endogenous ligands (e.g., -linolenic acid):

- Acidic Head Group: A carboxylic acid (or bioisostere) is essential for ionic interaction with Arg99 in the receptor binding pocket.
- Linker Region: A flexible spacer (typically 2-3 carbons) connecting the head to the tail.
Replacing the -carbon of phenylpropanoic acid with oxygen (phenoxy) alters metabolic stability and polarity.
- Lipophilic Tail: A bulky biaryl or heterobiaryl system that occupies the hydrophobic pocket, critical for receptor activation.

Strategic Advantage of the Bromophenoxy Intermediate

Using ethyl 3-(4-bromophenoxy)propionate allows for late-stage diversification. The aryl bromide serves as a universal handle for palladium-catalyzed cross-coupling, enabling the rapid generation of agonist libraries without rebuilding the core acid tail.



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Figure 1: Signal transduction pathway of GPR120. Agonist binding triggers Gq-mediated calcium release, the primary metric for in vitro validation.

Experimental Protocols

Phase A: Synthesis of the Scaffold

Objective: Synthesize Ethyl 3-(4-bromophenoxy)propionate (Intermediate 1). Mechanism: Williamson Ether Synthesis.

Materials:

- 4-Bromophenol (CAS: 106-41-2)
- Ethyl 3-bromopropionate (CAS: 539-74-2)
- Potassium Carbonate (), anhydrous
- Acetone (Reagent Grade) or Acetonitrile (MeCN)

Protocol:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g, 10.0 mmol) in anhydrous acetone (50 mL).
- Deprotonation: Add (2.76 g, 20.0 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
- Alkylation: Add ethyl 3-bromopropionate (1.58 mL, 12.0 mmol, 1.2 equiv) dropwise.
- Reflux: Attach a reflux condenser and heat the mixture to reflux () for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The phenol spot () should disappear.
- Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

- Purification: Redissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine. Dry over

and concentrate.

- Yield: Expect 2.2–2.5 g (80–90%) of a clear/pale yellow oil.

- QC Check:

NMR (

) should show the ethyl quartet (~4.1 ppm) and the characteristic

aromatic pattern of the 4-bromophenoxy group.

Phase B: Library Diversification (Suzuki Coupling)

Objective: Couple Intermediate 1 with aryl boronic acids to create the lipophilic tail. Example

Target: Ethyl 3-(4-(4'-methyl-[1,1'-biphenyl]-4-yl)phenoxy)propionate (Precursor 2).

Materials:

- Intermediate 1 (1.0 equiv)
- 4-Methylphenylboronic acid (1.2 equiv)

- Catalyst:

(5 mol%) or

(for difficult substrates)

- Base:

(2M aqueous solution)

- Solvent: 1,4-Dioxane

Protocol:

- Setup: In a microwave vial or sealed tube, combine Intermediate 1 (273 mg, 1.0 mmol) and 4-methylphenylboronic acid (163 mg, 1.2 mmol).
- Solvent System: Add 1,4-dioxane (4 mL) and 2M (1 mL). Degas the mixture by bubbling nitrogen for 5 minutes (Critical for Pd stability).
- Catalysis: Add (58 mg, 0.05 mmol). Seal the vessel immediately.
- Reaction: Heat to for 4–6 hours (or for 30 min in a microwave reactor).
- Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry, and concentrate.
- Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
 - Observation: The product will be a white solid or viscous oil. The bromine signal in NMR/MS will be replaced by the biphenyl signature.

Phase C: Ester Hydrolysis (Activation)

Objective: Reveal the free carboxylic acid (Final Agonist 3).

Protocol:

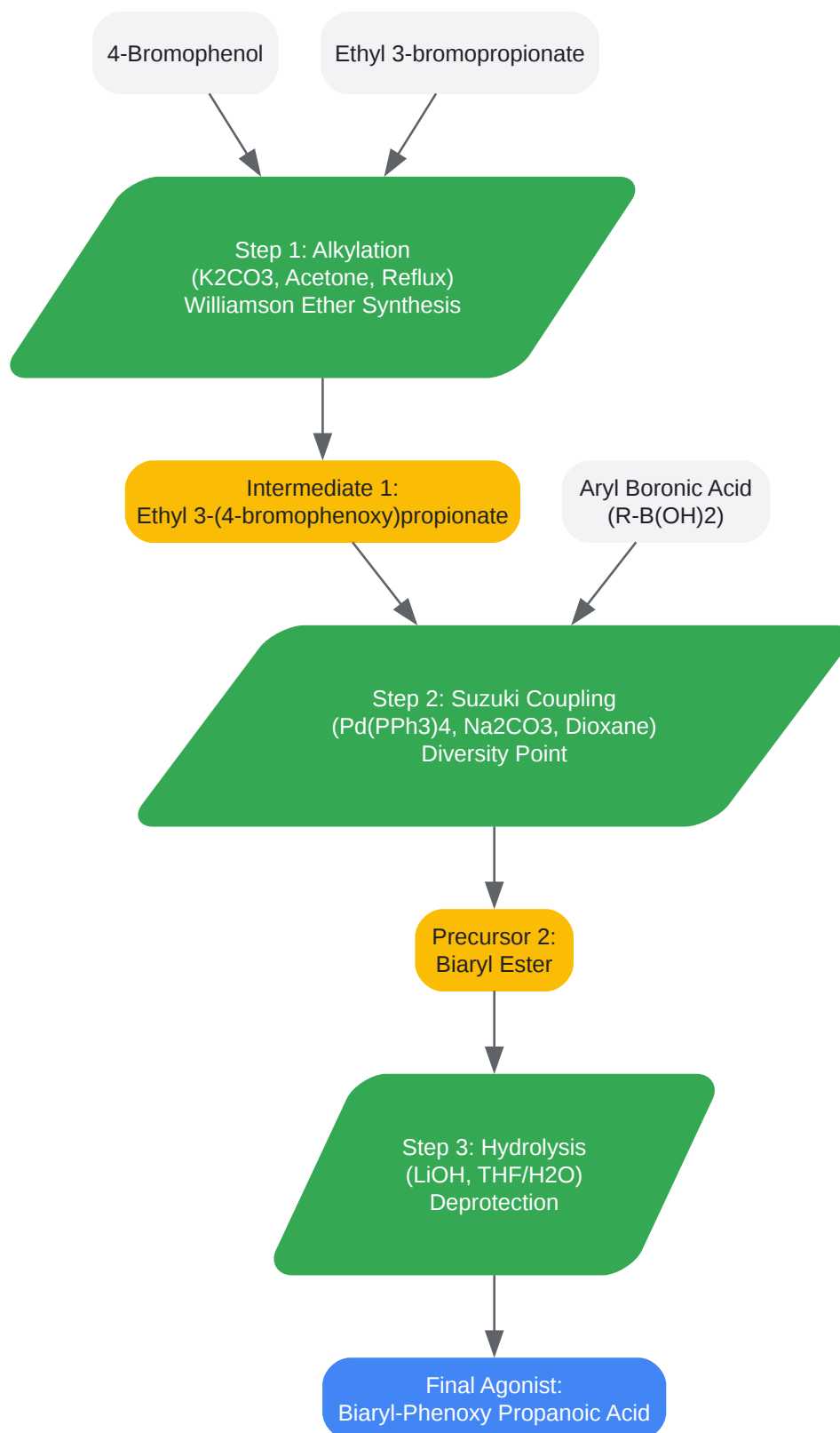
- Dissolve Precursor 2 (0.5 mmol) in THF/MeOH/Water (3:1:1 ratio, 5 mL).
- Add LiOH (2.5 mmol, 5.0 equiv).
- Stir at room temperature for 2–4 hours.
- Acidification: Acidify to pH ~2 using 1M HCl. A white precipitate usually forms.

- Isolation: Extract with EtOAc, dry over

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
- Final QC: LC-MS (ESI-) should show [M-H]⁻ peak.

NMR must show loss of ethyl ester protons.

Synthetic Workflow Diagram



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Figure 2: Modular synthetic route. The bromophenoxy intermediate allows late-stage introduction of diverse lipophilic tails via Suzuki coupling.

Data & Validation

Structure-Activity Relationship (SAR) Trends

The following table summarizes expected potency trends for phenoxy-propanoic acid derivatives compared to the TUG-891 benchmark.

Compound ID	Tail Group (R)	Linker Type	Potency (hGPR120)	Selectivity (vs GPR40)
TUG-891	4-fluoro-4'-methylbiphenyl	Phenyl-propanoic	~20 nM	High (>50x)
Agonist 3a	4-methylbiphenyl	Phenoxy-propanoic	~150 nM	Moderate
Agonist 3b	4-fluorobiphenyl	Phenoxy-propanoic	~80 nM	High
Agonist 3c	Phenyl (No biaryl)	Phenoxy-propanoic	>10 M	Inactive
Agonist 3d	4-(trifluoromethyl)biphenyl	Phenoxy-propanoic	~45 nM	High

Note: Data represents consensus values from phenoxyalkanoic acid literature [1][2]. The biaryl tail is critical for potency; simple phenyl rings (3c) fail to activate the receptor.

Biological Assay Protocol (Calcium Flux)

To validate the synthesized compounds:

- Cell Line: HEK-293 stably expressing human GPR120 (FFAR4).

- Dye Loading: Incubate cells with Calcium-6 or Fluo-4 AM dye for 60 min at .
- Compound Addition: Add synthesized agonists (dissolved in DMSO/Buffer) using a FLIPR Tetra or FlexStation.
- Readout: Measure fluorescence intensity () over 120 seconds.
- Analysis: Normalize to response of 100 M -Linolenic Acid (ALA) or 1 M TUG-891.

References

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